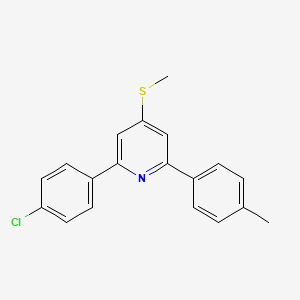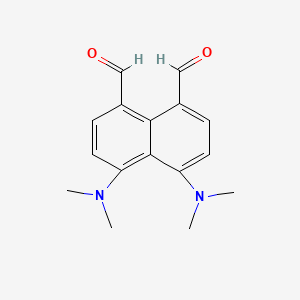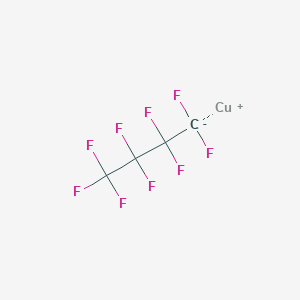
8-(4-Methoxyphenoxy)octanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Methoxyphenoxy)octanal is an organic compound with the molecular formula C15H22O3 It is characterized by the presence of a methoxyphenoxy group attached to an octanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methoxyphenoxy)octanal typically involves the reaction of 4-methoxyphenol with an appropriate octanal derivative. One common method involves the use of cesium carbonate and copper(I) chloride as catalysts in a solvent such as 1-methyl-2-pyrrolidinone. The reaction is carried out under nitrogen atmosphere and heated to around 120°C for 25 hours to achieve high conversion rates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
8-(4-Methoxyphenoxy)octanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxyphenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and cesium carbonate (Cs2CO3) are used under basic conditions.
Major Products Formed
Oxidation: 8-(4-Methoxyphenoxy)octanoic acid.
Reduction: 8-(4-Methoxyphenoxy)octanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(4-Methoxyphenoxy)octanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Octanal: A simpler aldehyde with a similar carbon chain but lacking the methoxyphenoxy group.
4-Methoxyphenol: Contains the methoxyphenoxy group but lacks the octanal chain.
8-Phenoxyoctanal: Similar structure but without the methoxy group.
Uniqueness
8-(4-Methoxyphenoxy)octanal is unique due to the combination of the methoxyphenoxy group and the octanal chain, which imparts distinct chemical and physical properties
Properties
| 121692-15-7 | |
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
8-(4-methoxyphenoxy)octanal |
InChI |
InChI=1S/C15H22O3/c1-17-14-8-10-15(11-9-14)18-13-7-5-3-2-4-6-12-16/h8-12H,2-7,13H2,1H3 |
InChI Key |
YIUYTEPFYYTBTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)

![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)

![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)



![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
